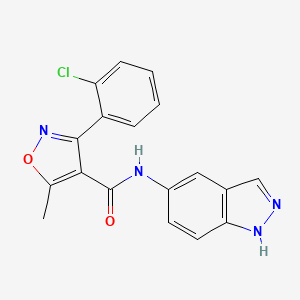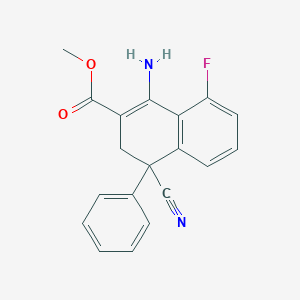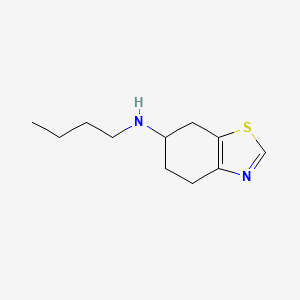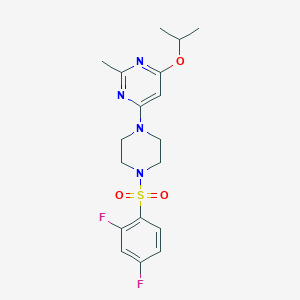
1-cyclopentyl-5-methyl-1H-pyrazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopentyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is a useful research compound. Its molecular formula is C9H13ClN2O2S and its molecular weight is 248.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Applications
- Ionic Liquid Catalysis : The compound has been used in the synthesis of an ionic liquid, 1-sulfopyridinium chloride, characterized by IR, 1H and 13C NMR, UV, and mass spectra. This ionic liquid is an efficient, homogeneous, and reusable catalyst for the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s through tandem Knoevenagel–Michael reactions under mild conditions (Moosavi-Zare et al., 2013).
Synthesis of Derivatives and Complex Compounds
Sulfonylation of Amino Pyrazoles : A study discusses the sulfonylation of 4-amino-1H pyrazoles with p-toluenesulfonyl chloride, leading to the synthesis of various sulfonylated aminopyrazoles. These compounds' structures were confirmed by IR, UV, 1H NMR spectroscopy, and mass spectrometry (Povarov et al., 2017).
Efficient Synthesis Methods : The compound aids in efficient synthesis methodologies. For instance, an unprecedented cyclization was observed during N-sulfonylation of chromen-2-one derivatives, leading to the synthesis of 3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones using potassium carbonate in acetone as a benign base and solvent (Grover, Roy, & Jachak, 2014).
Medicinal Chemistry and Drug Development
Role in COX-2 Inhibitors : In medicinal chemistry, a series of sulfonamide-containing 1,5-diarylpyrazole derivatives, including the compound, were prepared and evaluated for blocking cyclooxygenase-2 (COX-2). This research was pivotal in identifying potent and selective COX-2 inhibitors (Penning et al., 1997).
Heterocyclic Sulfonamides and Sulfonyl Fluorides : A study used a sulfur-functionalized aminoacrolein derivative for the synthesis of heterocyclic sulfonyl chlorides, fluorides, and sulfonamides, demonstrating the versatility of these compounds in parallel medicinal chemistry (Tucker, Chenard, & Young, 2015).
Miscellaneous Applications
- Synthesis of Novel Heterocyclic Systems : The reaction of oxazole-sulfonyl chlorides with amino pyrazoles and triazoles leads to the creation of novel heterocyclic systems. This showcases the compound's role in developing new chemical entities (Kornienko et al., 2014).
Mécanisme D'action
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it may interact with its targets through a variety of mechanisms, including free radical reactions, nucleophilic substitution, and oxidation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-cyclopentyl-5-methyl-1H-pyrazole-4-sulfonyl chloride. For instance, the compound should be stored in a refrigerator to maintain its stability . Other factors, such as pH, temperature, and the presence of other molecules, may also affect the compound’s activity.
Propriétés
IUPAC Name |
1-cyclopentyl-5-methylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-7-9(15(10,13)14)6-11-12(7)8-4-2-3-5-8/h6,8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBMXRFVPNXHRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CCCC2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B3000729.png)




![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B3000736.png)
![(2,4-dimethylphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B3000737.png)
![N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]acetic acid](/img/structure/B3000738.png)
![Allyl (2E)-5-(3,4-dimethoxyphenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B3000739.png)

![7-(2-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3000742.png)


![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B3000749.png)
